methyl 4-[5-nitro-6-oxo-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate
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Overview
Description
METHYL 4-(1-ISOPROPYL-5-NITRO-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE is a complex organic compound belonging to the class of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(1-ISOPROPYL-5-NITRO-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrazole derivative with a pyridine derivative under acidic conditions, followed by nitration and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(1-ISOPROPYL-5-NITRO-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The ester group can be hydrolyzed to a carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis .
Major Products
The major products formed from these reactions include amine derivatives, alcohol derivatives, and carboxylic acid derivatives .
Scientific Research Applications
METHYL 4-(1-ISOPROPYL-5-NITRO-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(1-ISOPROPYL-5-NITRO-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives such as:
- PYRAZOLO[3,4-D]PYRIMIDINE
- PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Uniqueness
METHYL 4-(1-ISOPROPYL-5-NITRO-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE is unique due to its specific substitution pattern and the presence of both nitro and ester functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18N4O5 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
methyl 4-(5-nitro-6-oxo-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl)benzoate |
InChI |
InChI=1S/C17H18N4O5/c1-9(2)20-15-12(8-18-20)13(14(21(24)25)16(22)19-15)10-4-6-11(7-5-10)17(23)26-3/h4-9,13-14H,1-3H3,(H,19,22) |
InChI Key |
VLWLYMRUWOVZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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